(Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived family of heterocyclic compounds, which are characterized by a thiazolidin-4-one core with a benzylidene substituent at position 5 and variable groups at position 3. The 3-bromophenyl group at position 3 and 3-ethoxy-4-hydroxybenzylidene at position 5 confer unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVQQBTUXRMGV-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a thiazolidin-4-one core, which is known for its bioactive properties. The synthesis typically involves the reaction of appropriate aldehydes with thiosemicarbazones, leading to the formation of the thiazolidinone framework. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact through green chemistry techniques .
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Many thiazolidin-4-one derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
- Inhibition of Tumor Growth : In vivo studies demonstrate that certain derivatives can significantly reduce tumor size in animal models without severe side effects . The compound's ability to interact with DNA and inhibit topoisomerases has been noted as a crucial factor in its anticancer efficacy.
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that thiazolidin-4-one derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range from 50 to 200 µg/mL, indicating moderate to strong antibacterial effects .
- Fungal Activity : Some derivatives have demonstrated antifungal properties, inhibiting the growth of pathogenic fungi. The mechanism typically involves disruption of fungal cell wall synthesis or function .
Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects:
- Cytokine Inhibition : These compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives against various cancer cell lines, demonstrating that compounds with specific substitutions on the benzylidene moiety exhibited enhanced cytotoxicity compared to others .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against E. coli and S. aureus, revealing that certain structural modifications significantly improved efficacy, with some compounds achieving MIC values comparable to standard antibiotics .
Research Findings Summary Table
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions, enabling functional group diversification.
-
Key Findings :
Oxidation Reactions
The hydroxy group (-OH) on the benzylidene moiety and the thioxo (C=S) group are susceptible to oxidation.
| Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| 4-Hydroxybenzylidene | KMnO₄, H₂SO₄ | Aqueous, 60°C | 3-Ethoxy-4-oxobenzylidene derivative |
| Thioxo group (C=S) | H₂O₂, AcOH | Reflux, 4 hours | Sulfoxide or sulfone derivatives |
-
Key Findings :
Reduction Reactions
The thioxo group and exocyclic double bond (C=CH-) undergo selective reduction.
| Target Site | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Thioxo group (C=S) | NaBH₄, EtOH | RT, 2 hours | Thiol derivative (-SH) |
| Benzylidene double bond | H₂, Pd/C | MeOH, 50 psi, 12 hours | Dihydrothiazolidinone |
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Key Findings :
Condensation and Cyclization
The benzylidene moiety participates in Knoevenagel condensations, forming fused heterocycles.
-
Key Findings :
Acid/Base-Mediated Transformations
The ethoxy and hydroxy groups undergo hydrolysis or etherification under acidic/basic conditions.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Ether Cleavage | BBr₃, DCM, -78°C | – | Catechol derivative |
| Esterification | AcCl, Pyridine, RT | Carboxylic acids | Esterified benzylidene derivatives |
-
Key Findings :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| [2+2] Cycloaddition | UV (λ = 254 nm), CHCl₃ | Alkenes | Cyclobutane adducts |
| Z→E Isomerization | UV (λ = 365 nm), MeOH | – | (E)-Benzylidene isomer |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar rhodanine derivatives:
Key Observations:
- Position 3 Substituents: The 3-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets compared to smaller substituents like 2-oxoethyl (3a) or morpholino (3f) .
- Position 5 Benzylidene Groups : The 3-ethoxy-4-hydroxy substituent in the target compound provides hydrogen-bonding capacity (via -OH) and moderate lipophilicity (via -OCH₂CH₃). This contrasts with the purely electron-donating 4-methoxy group in 3a or the halogenated 3-fluoro group in .
- Melting Points: Derivatives with polar substituents (e.g., 4-hydroxy-3-methoxy in A5) exhibit higher melting points (~214°C) due to intermolecular hydrogen bonding, while non-polar analogs (e.g., 4-methoxy in 3a) melt at slightly lower temperatures (~215°C) .
Anticancer Activity
- The target compound’s structural analog MHY695 (lacking the 3-bromophenyl group) induces apoptosis in colon cancer cells by activating p53-associated pathways and downregulating phospho-Akt .
- In contrast, fluorobenzylidene derivatives (e.g., 3-fluorobenzylidene in ) show moderate anticancer activity, suggesting halogen type (Br vs. F) and substitution position critically influence efficacy .
Antimicrobial Activity
- Compounds with phenylacetic acid at position 3 (e.g., 5f) exhibit superior antifungal activity compared to those with aliphatic acids (e.g., butyric acid in 4h) . The target compound’s bromophenyl group may similarly enhance antifungal potency through hydrophobic interactions.
- Derivatives with 4-hydroxy-3-methoxybenzylidene (A5) demonstrate dual α-amylase/α-glucosidase inhibition, highlighting the role of phenolic -OH in enzyme binding . The target compound’s 4-hydroxy group may confer similar advantages.
Enzyme Inhibition
- 3a inhibits aldose reductase (IC₅₀ = 0.82 µM), attributed to its 4-methoxybenzylidene group stabilizing enzyme interactions . The target compound’s 3-ethoxy-4-hydroxy group could offer comparable or improved inhibition due to additional H-bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
